N-(3-Methylphenyl)phenanthren-9-amine
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Overview
Description
N-(3-Methylphenyl)phenanthren-9-amine is an organic compound that belongs to the class of phenanthrenes and derivatives It is characterized by the presence of a phenanthrene moiety, which is a tricyclic aromatic compound with three non-linearly fused benzene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Methylphenyl)phenanthren-9-amine typically involves the reaction of 9-bromophenanthrene with 3-methylaniline in the presence of a suitable catalyst. One common method involves the use of sodium amide in liquid ammonia as a base, with iron(III) chloride as a catalyst . The reaction proceeds through the formation of a sodium amide intermediate, which then reacts with 9-bromophenanthrene to form the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as the use of large-scale reactors and optimization of reaction conditions, can be applied to scale up the laboratory synthesis to an industrial level.
Chemical Reactions Analysis
Types of Reactions
N-(3-Methylphenyl)phenanthren-9-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines.
Scientific Research Applications
N-(3-Methylphenyl)phenanthren-9-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-(3-Methylphenyl)phenanthren-9-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific subsites within the active site of enzymes, influencing their activity and function . This interaction is often studied using techniques like NMR spectroscopy and fluorescence labeling.
Comparison with Similar Compounds
Similar Compounds
9-Aminophenanthrene: A closely related compound with similar structural features.
9-Phenanthrylamine: Another similar compound with comparable properties.
Uniqueness
N-(3-Methylphenyl)phenanthren-9-amine is unique due to the presence of the 3-methylphenyl group, which can influence its chemical reactivity and binding interactions. This structural modification can lead to differences in its physical and chemical properties compared to other phenanthrene derivatives.
Properties
CAS No. |
376652-63-0 |
---|---|
Molecular Formula |
C21H17N |
Molecular Weight |
283.4 g/mol |
IUPAC Name |
N-(3-methylphenyl)phenanthren-9-amine |
InChI |
InChI=1S/C21H17N/c1-15-7-6-9-17(13-15)22-21-14-16-8-2-3-10-18(16)19-11-4-5-12-20(19)21/h2-14,22H,1H3 |
InChI Key |
NIWZIALESXFAOX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=CC3=CC=CC=C3C4=CC=CC=C42 |
Origin of Product |
United States |
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